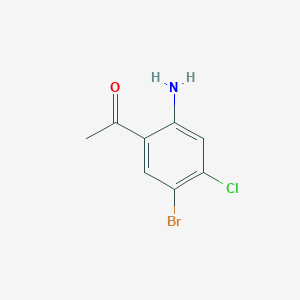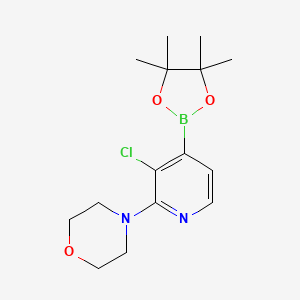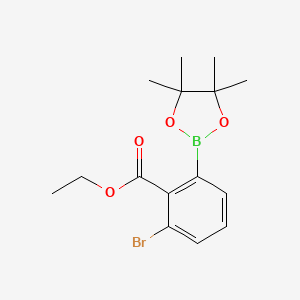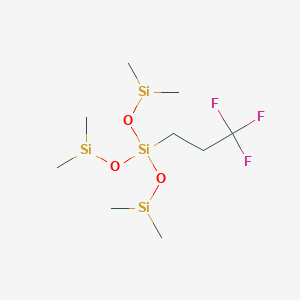
12,12,12-trideuteriododecanoic acid
Übersicht
Beschreibung
12,12,12-trideuteriododecanoic acid: is a deuterium-labeled analogue of dodecanoic acid, also known as lauric acid. This compound is a medium-chain saturated fatty acid with a 12-carbon atom chain, where three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. It is commonly used in scientific research due to its unique properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12,12,12-trideuteriododecanoic acid typically involves the deuteration of dodecanoic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms at the terminal carbon .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the final product are optimized through purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 12,12,12-trideuteriododecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The deuterium atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed:
Oxidation: Formation of dodecanedioic acid or dodecanone.
Reduction: Formation of dodecanol.
Substitution: Formation of various substituted dodecanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12,12,12-trideuteriododecanoic acid is used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and metabolic pathways .
Biology: In biological research, it serves as a tracer for studying lipid metabolism and fatty acid oxidation in cells and organisms .
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs .
Industry: In the industrial sector, it is used in the development of deuterated materials and as a reference standard in quality control processes .
Wirkmechanismus
The mechanism of action of 12,12,12-trideuteriododecanoic acid involves its incorporation into metabolic pathways where it mimics the behavior of natural dodecanoic acid. The presence of deuterium atoms affects the rate of enzymatic reactions, providing insights into reaction kinetics and metabolic processes. The compound targets enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase .
Vergleich Mit ähnlichen Verbindungen
Dodecanoic acid (Lauric acid): The non-deuterated analogue with similar chemical properties but different isotopic composition.
Undecanoic acid: A similar medium-chain fatty acid with one less carbon atom.
Tridecanoic acid: A similar medium-chain fatty acid with one more carbon atom.
Uniqueness: 12,12,12-trideuteriododecanoic acid is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as reduced metabolic rate and enhanced stability in analytical studies .
Eigenschaften
IUPAC Name |
12,12,12-trideuteriododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583851 | |
| Record name | (12,12,12-~2~H_3_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79050-22-9 | |
| Record name | (12,12,12-~2~H_3_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)




